8-Nonen-2-ol

Übersicht

Beschreibung

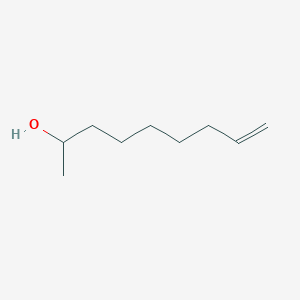

8-Nonen-2-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by a nonene chain with a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 8-Nonen-2-ol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroborierung-Oxidation von 1-Nonen. Dieses Verfahren beinhaltet die Addition von Boran (BH3) an die Doppelbindung von 1-Nonen, gefolgt von der Oxidation mit Wasserstoffperoxid (H2O2) in Gegenwart einer Base wie Natriumhydroxid (NaOH). Die Reaktion liefert this compound mit hoher Regioselektivität.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound durch katalytische Hydrierung von 8-Nonen-2-on hergestellt werden. Dieser Prozess beinhaltet die Reduktion der Ketongruppe zu einer Hydroxylgruppe unter Verwendung eines geeigneten Katalysators, wie z. B. Palladium auf Kohlenstoff (Pd/C), unter Wasserstoffgas (H2)-Atmosphäre.

Analyse Chemischer Reaktionen

Reaktionstypen: 8-Nonen-2-ol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Oxidationsmitteln wie Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO4) zu 8-Nonen-2-on oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu 8-Nonanol reduziert werden.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen, wie z. B. Halogenide, unter Verwendung von Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) ersetzt wird.

Hauptprodukte, die gebildet werden:

- Die Oxidation von this compound ergibt 8-Nonen-2-on.

- Die Reduktion von this compound erzeugt 8-Nonanol.

- Substitutionsreaktionen können verschiedene halogenierte Nonene ergeben, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

8-Nonen-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und als Reagenz in organischen Reaktionen verwendet.

Biologie: this compound wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. in der Entwicklung neuer Medikamente.

Industrie: Die Verbindung wird in der Duftstoff- und Aromastoffindustrie aufgrund ihres angenehmen Geruchs verwendet. Es wird auch bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. In biologischen Systemen kann es mit Zellmembranen und Proteinen interagieren, was zu Veränderungen der Zellfunktionen führt. Die Hydroxylgruppe von this compound kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, wodurch ihre Struktur und Aktivität beeinflusst werden. Darüber hinaus ermöglicht seine hydrophobe Nonen-Kette die Integration in Lipiddoppelschichten, was möglicherweise die Membranintegrität und -funktion stört.

Wirkmechanismus

The mechanism of action of 8-Nonen-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The hydroxyl group of this compound can form hydrogen bonds with biological molecules, affecting their structure and activity. Additionally, its hydrophobic nonene chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

8-Nonen-2-ol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

3-Nonen-2-ol: Diese Verbindung hat eine ähnliche Struktur, aber mit der Hydroxylgruppe am dritten Kohlenstoffatom. Sie zeigt eine andere chemische Reaktivität und Anwendung.

8-Nonen-2-on: Das Keton-Analogon von this compound, das anstelle einer Hydroxylgruppe eine Carbonylgruppe besitzt. Es wird in verschiedenen chemischen Reaktionen und industriellen Anwendungen eingesetzt.

8-Nonanol: Das vollständig gesättigte Analogon von this compound, bei dem die Doppelbindung zu einer Einfachbindung reduziert ist. Es hat unterschiedliche physikalische und chemische Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur, die im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.

Biologische Aktivität

8-Nonen-2-ol, a nine-carbon alcohol with the molecular formula C9H18O, has garnered interest in scientific research due to its potential biological activities. This compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a nonene chain, which influences its interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial and antifungal properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including:

- Hydroboration-Oxidation : Involves the addition of borane to 1-nonene followed by oxidation with hydrogen peroxide in a basic medium.

- Catalytic Hydrogenation : Reduction of 8-Nonen-2-one using palladium on carbon under hydrogen gas conditions.

These methods yield this compound with high regioselectivity and purity, making it suitable for further biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been shown to interact with cell membranes, potentially altering their fluidity and permeability, which can inhibit the growth of various pathogens. For instance:

- Bacterial Inhibition : Studies suggest that this compound can disrupt bacterial cell membranes, leading to cell lysis.

- Fungal Activity : It has demonstrated effectiveness against common fungal strains, indicating its potential use as a natural antifungal agent.

The biological activity of this compound is primarily attributed to its ability to integrate into lipid bilayers due to its hydrophobic nonene chain. This integration can disrupt membrane integrity and function, leading to altered cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing their structure and activity.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations above 0.5% (v/v), suggesting its potential as a preservative in food products.

-

Cell Membrane Interaction Study :

- Research focused on the interaction of this compound with lipid bilayers using fluorescence spectroscopy. The findings revealed that the compound alters membrane fluidity, supporting its role in antimicrobial action.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Nonen-2-ol | Alcohol | Hydroxyl group on the third carbon; different reactivity |

| 8-Nonen-2-one | Ketone | Carbonyl group instead of hydroxyl; used in different applications |

| 8-Nonanol | Saturated Alcohol | Fully saturated; lacks double bond; distinct physical properties |

The specific structure of this compound imparts unique chemical reactivity and biological activity compared to its analogs.

Potential Therapeutic Applications

Given its biological activities, ongoing research is exploring the therapeutic potential of this compound in various fields:

- Natural Preservative : Its antimicrobial properties make it a candidate for use in food preservation.

- Pharmaceutical Development : Researchers are investigating its efficacy as a lead compound for developing new antimicrobial agents.

- Cosmetic Applications : Due to its pleasant odor and antimicrobial properties, it may be utilized in cosmetic formulations.

Eigenschaften

IUPAC Name |

non-8-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3,9-10H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDNDMBRUXRQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458621 | |

| Record name | 8-Nonen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65727-63-1 | |

| Record name | 8-Nonen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.